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Compound of Interest

Compound Name: Cy7.5 diacid(diso3)

Cat. No.: B3282549 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Near-infrared (NIR) fluorescent dyes, such as Cyanine7.5 (Cy7.5), are invaluable tools in

biological research and drug development. Their emission wavelength in the NIR spectrum

(750-900 nm) allows for deep tissue penetration and minimizes autofluorescence from

biological samples, making them ideal for in vivo imaging and other sensitive applications[1].

Cy7.5 diacid(diso3) is a water-soluble derivative of the Cy7.5 dye, featuring two carboxylic

acid groups. These groups are not directly reactive with proteins but can be chemically

activated to form stable amide bonds with primary amines (e.g., the ε-amino group of lysine

residues) on a target protein.

This application note provides a detailed protocol for the covalent conjugation of Cy7.5
diacid(diso3) to proteins using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This

method first activates the carboxylic acid groups on the dye to create a semi-stable Sulfo-NHS

ester, which then efficiently reacts with primary amines on the protein in a subsequent step.

This two-step process is preferred as it can minimize protein polymerization, a common issue

with single-step EDC reactions[2].
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The conjugation of Cy7.5 diacid to proteins via EDC and Sulfo-NHS chemistry occurs in two

main stages:

Activation of Cy7.5 Diacid: EDC reacts with the carboxylic acid groups on the Cy7.5 diacid to

form a highly reactive but unstable O-acylisourea intermediate. Sulfo-NHS is added to this

reaction to convert the unstable intermediate into a more stable, amine-reactive Sulfo-NHS

ester. This activation step is most efficient at a slightly acidic pH (e.g., pH 6.0)[3].

Conjugation to the Protein: The activated Cy7.5-Sulfo-NHS ester is then mixed with the

protein solution at a slightly alkaline pH (7.2-8.5). The Sulfo-NHS ester readily reacts with

primary amine groups on the protein (primarily on lysine residues) to form a stable amide

bond, covalently linking the Cy7.5 dye to the protein.

A schematic of this chemical reaction is presented below.

Materials and Reagents
Equipment

Microcentrifuge

Spectrophotometer (UV-Vis)

pH meter

Vortex mixer

Stir plate and stir bars

Gel filtration or size-exclusion chromatography system (e.g., gravity-flow column, FPLC)

Dialysis cassettes or centrifugal ultrafiltration units

Reagents
Protein to be labeled (e.g., antibody, enzyme)

Cy7.5 diacid(diso3)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting columns (e.g., Sephadex G-25)

Deionized water

Note: Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation step

as they will compete with the protein for reaction with the activated dye[2].

Experimental Protocols
This section details the step-by-step procedure for conjugating Cy7.5 diacid to a protein.

Protein Preparation
Dissolve the protein in the Conjugation Buffer (PBS, pH 7.4) at a concentration of 2-10

mg/mL.

If the protein solution contains any low molecular weight amine-containing substances (e.g.,

Tris, glycine, sodium azide), they must be removed. This can be achieved by dialysis against

the Conjugation Buffer or by using a desalting column.

Preparation of Reagent Stock Solutions
Cy7.5 Diacid Stock (10 mM): Prepare a 10 mM stock solution of Cy7.5 diacid in anhydrous

DMF or DMSO. Vortex briefly to ensure it is fully dissolved.

EDC Stock (100 mM): Immediately before use, dissolve EDC in chilled Activation Buffer to a

final concentration of 100 mM. Note: EDC is moisture-sensitive and hydrolyzes in aqueous
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solutions; therefore, it must be prepared fresh.

Sulfo-NHS Stock (100 mM): Immediately before use, dissolve Sulfo-NHS in chilled Activation

Buffer to a final concentration of 100 mM.

Activation of Cy7.5 Diacid
In a microcentrifuge tube, combine the following reagents in order:

10 µL of 10 mM Cy7.5 diacid stock solution

50 µL of Activation Buffer (0.1 M MES, pH 6.0)

20 µL of 100 mM Sulfo-NHS stock solution

20 µL of 100 mM EDC stock solution

Vortex the mixture gently and incubate at room temperature for 15-30 minutes in the dark.

Conjugation of Activated Cy7.5 to Protein
Add the entire 100 µL of the activated Cy7.5-Sulfo-NHS ester solution to your protein

solution. The optimal molar ratio of dye to protein should be determined empirically, but a

starting point of 10:1 to 20:1 (dye:protein) is recommended.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle

stirring or rotation, protected from light.

Quenching the Reaction
To stop the conjugation reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final

concentration of 50-100 mM.

Incubate for an additional 15-30 minutes at room temperature. This step will hydrolyze any

unreacted Sulfo-NHS esters.

Purification of the Cy7.5-Protein Conjugate
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It is crucial to remove unconjugated Cy7.5 and reaction byproducts from the final conjugate.

Gel filtration chromatography (size exclusion) is the recommended method.

Equilibrate a desalting column (e.g., Sephadex G-25) with Conjugation Buffer (PBS, pH 7.4).

Carefully load the quenched reaction mixture onto the column.

Elute the conjugate with PBS. The Cy7.5-protein conjugate, being larger, will elute first as a

colored fraction. The smaller, unconjugated dye molecules and byproducts will be retained

longer and elute later.

Collect the fractions containing the purified conjugate. The success of the separation can be

monitored visually (the first colored band is the conjugate) and by measuring the absorbance

of the fractions.

Characterization of the Conjugate
After purification, the conjugate should be characterized to determine its concentration and the

degree of labeling.

Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can

be calculated using absorbance measurements from a UV-Vis spectrophotometer[4][5][6][7].

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum for Cy7.5 (~750 nm, A₇₅₀).

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280

nm.

Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

A₂₈₀: Absorbance of the conjugate at 280 nm.

A₇₅₀: Absorbance of the conjugate at ~750 nm.
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CF₂₈₀: Correction factor for Cy7.5 at 280 nm (A₂₈₀ / A₇₅₀ of the free dye). This value is

approximately 0.05 for Cy7.5.

ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

Calculate the concentration of the conjugated dye.

Dye Concentration (M) = A₇₅₀ / ε_dye

ε_dye: Molar extinction coefficient of Cy7.5 at ~750 nm (~250,000 M⁻¹cm⁻¹).

Calculate the Degree of Labeling.

DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies like IgG, an optimal DOL is typically between 2 and 10[7].

Data Presentation
To determine the optimal conjugation conditions, it is recommended to perform the reaction

with varying molar ratios of dye to protein. The results can be summarized as follows:

Molar Ratio
(Dye:Protein)

Protein
Concentration
(mg/mL)

A₂₈₀ A₇₅₀
Calculated
DOL

5:1 [Insert Value] [...] [...] [...]

10:1 [Insert Value] [...] [...] [...]

20:1 [Insert Value] [...] [...] [...]

40:1 [Insert Value] [...] [...] [...]

Visualization of Workflows and Pathways
Experimental Workflow for Protein Conjugation
Caption: Workflow for Cy7.5 diacid conjugation to proteins.
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Example Signaling Pathway: Receptor Internalization
The following diagram illustrates a common application for fluorescently labeled proteins, such

as tracking the internalization of a ligand-receptor complex.

Caption: Tracking receptor-mediated endocytosis with a Cy7.5-labeled ligand.

Troubleshooting
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Issue Possible Cause Recommended Solution

Low Degree of Labeling (DOL) Inactive EDC or Sulfo-NHS.

Use fresh, high-quality EDC

and Sulfo-NHS. Prepare stock

solutions immediately before

use.

Incorrect buffer pH.

Ensure Activation Buffer is at

pH 6.0 and Conjugation Buffer

is between pH 7.2-8.5.

Presence of competing

amines.

Remove all amine-containing

substances from the protein

solution via dialysis or

desalting.

Insufficient molar excess of

dye.

Increase the molar ratio of

activated dye to protein and

optimize.

Protein

Precipitation/Aggregation
High degree of labeling.

Reduce the molar ratio of dye

to protein. Over-labeling can

decrease protein solubility.

Protein instability.

Perform the conjugation

reaction at 4°C. Ensure the

protein is stable in the chosen

buffer.

High Background Signal
Incomplete removal of free

dye.

Ensure thorough purification.

Pool only the initial colored

fractions from the gel filtration

column.

Non-specific binding of the

dye.

Increase the stringency of

washing steps in the final

application (e.g., add Tween-

20 to wash buffers).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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